(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No.: 1260593-54-1
Cat. No.: VC8358085
Molecular Formula: C11H21NO4
Molecular Weight: 231.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260593-54-1 |
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Molecular Formula | C11H21NO4 |
Molecular Weight | 231.29 |
IUPAC Name | tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Standard InChI Key | ULXATPSIGBJTPI-DTWKUNHWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CO |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |
Introduction
Chemical Identity and Structural Properties
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 220218-58-6) is a chiral piperidine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . Its IUPAC name, tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, reflects the stereochemistry at the 3rd and 4th positions of the piperidine ring. The compound’s structure includes:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.
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A hydroxymethyl (-CH₂OH) group at the 4-position.
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A hydroxyl (-OH) group at the 3-position.
The stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Stereochemical Considerations
The synthesis of (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate requires precise control over stereochemistry. While detailed protocols for this specific isomer are scarce, general strategies for analogous piperidine derivatives include:
Key Synthetic Routes
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Piperidine Ring Functionalization:
Starting from cis- or trans-4-hydroxymethylpiperidin-3-ol, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base such as triethylamine . Stereochemical integrity is maintained by avoiding harsh acidic or basic conditions that could epimerize chiral centers. -
Asymmetric Catalysis:
Chiral auxiliaries or catalysts may enforce the (3S,4S) configuration. For instance, Sharpless asymmetric dihydroxylation has been employed to install vicinal diols in related systems .
Challenges in Stereoselective Synthesis
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Epimerization Risk: The proximity of the hydroxyl and hydroxymethyl groups necessitates mild reaction conditions to prevent racemization.
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Purification Difficulties: Diastereomeric byproducts often require chromatographic separation using chiral stationary phases, increasing synthetic complexity .
Applications in Medicinal Chemistry
Multitarget-Directed Ligands (MTDLs)
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate serves as a precursor to MTDLs for Alzheimer’s disease (AD) treatment. Derivatives such as PQM-181 (5k) demonstrate:
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AChE Inhibition: Non-competitive inhibition with IC₅₀ values <10 μM .
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Antioxidant Activity: Protection against oxidative stress in SH-SY5Y neuroblastoma cells (EC₅₀ ≈ 25 μM) .
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Neuroprotection: Reduction of β-amyloid-induced cytotoxicity by 40–60% at 10 μM .
Structural Modifications and SAR
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Hydroxymethyl Position: The 4-hydroxymethyl group enhances solubility and membrane permeability compared to 3-substituted analogs .
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Boc Group: Facilitates temporary amine protection, enabling subsequent functionalization (e.g., hydrazone formation) .
Property | Value | Source |
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Molecular Formula | C₁₁H₂₁NO₄ | |
Molecular Weight | 231.29 g/mol | |
CAS Number | 220218-58-6 | |
Boiling Point | Not reported | – |
Solubility | Soluble in DMSO, methanol | |
Storage Conditions | -20°C, inert atmosphere |
Safety Notes:
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Limited toxicity data are available. Standard precautions for handling carbamates (e.g., glove use, ventilation) are recommended.
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Avoid strong acids/bases to prevent Boc deprotection and piperidine ring degradation .
Future Directions and Challenges
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Stereoselective Scale-Up: Developing cost-effective catalytic methods for large-scale production remains a priority.
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In Vivo Studies: Preliminary in vitro results warrant further investigation into pharmacokinetics and blood-brain barrier penetration .
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Diversification: Exploring ureas, sulfonamides, or heterocyclic replacements for the Boc group could yield novel bioactivities.
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